molecular formula C20H21NO3 B2400296 N-benzyl-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]but-2-ynamide CAS No. 1808402-79-0

N-benzyl-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]but-2-ynamide

Cat. No.: B2400296
CAS No.: 1808402-79-0
M. Wt: 323.392
InChI Key: JRMUHGRKTSEABI-UHFFFAOYSA-N
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Description

N-benzyl-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]but-2-ynamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzyl group, a hydroxy group, and a methoxyphenyl group, making it an interesting subject for research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]but-2-ynamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of benzylamine with 3-methoxybenzaldehyde to form an imine intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The resulting amine is then reacted with 2-bromo-2-butyn-1-ol under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alkene or alkane.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

N-benzyl-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]but-2-ynamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]but-2-ynamide
  • N-benzyl-N-[2-hydroxy-2-(3-ethoxyphenyl)ethyl]but-2-ynamide
  • N-benzyl-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]but-2-ynylamine

Uniqueness

N-benzyl-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]but-2-ynamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-benzyl-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]but-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-3-8-20(23)21(14-16-9-5-4-6-10-16)15-19(22)17-11-7-12-18(13-17)24-2/h4-7,9-13,19,22H,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMUHGRKTSEABI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N(CC1=CC=CC=C1)CC(C2=CC(=CC=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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